molecular formula C26H34N2O2 B14979616 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14979616
M. Wt: 406.6 g/mol
InChI Key: IGSYPSXCUACSBY-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Dimethylaminoethyl Group: This can be done through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its benzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H34N2O2/c1-16-13-17(2)23-18(3)24(30-22(23)14-16)25(29)27-15-21(28(7)8)19-9-11-20(12-10-19)26(4,5)6/h9-14,21H,15H2,1-8H3,(H,27,29)

InChI Key

IGSYPSXCUACSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C)C)C

Origin of Product

United States

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